![molecular formula C9H19NO2 B13901506 1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
1,1'-(2-Propen-1-ylimino)bis[2-propanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Propen-1-ylimino)bis[2-propanol] is a chemical compound with the molecular formula C9H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two propanol groups linked by a propenyl-imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Propen-1-ylimino)bis[2-propanol] typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide. The process is carried out in a high-pressure reactor under nitrogen atmosphere. The reaction conditions include maintaining a temperature of 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over a period of 1-5 hours, followed by raising the temperature to 80-100°C and maintaining it for an additional 1-5 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and metering pumps to ensure precise control over the reaction conditions. The final product is obtained through rectification, which ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Propen-1-ylimino)bis[2-propanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The propenyl-imino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler alcohols and amines.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
1,1’-(2-Propen-1-ylimino)bis[2-propanol] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1’-(2-Propen-1-ylimino)bis[2-propanol] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The propenyl-imino group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can lead to changes in the conformation and function of the target proteins, ultimately affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Hydroxyethyl)imino]bis[2-propanol]: Similar structure but with a hydroxyethyl group instead of a propenyl group.
N,N-bis(2-hydroxypropyl)allylamine: Another compound with similar functional groups but different spatial arrangement.
Uniqueness
1,1’-(2-Propen-1-ylimino)bis[2-propanol] is unique due to its propenyl-imino linkage, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(prop-2-enyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h4,8-9,11-12H,1,5-7H2,2-3H3 |
InChI Key |
JHHCQWBYIIKQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC=C)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


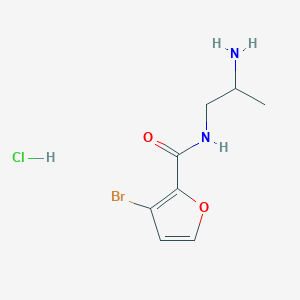
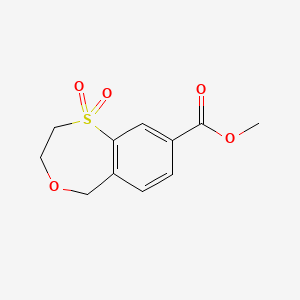
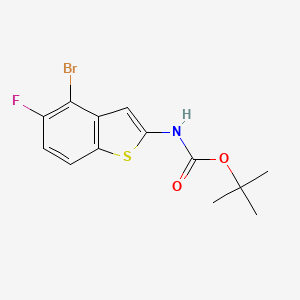
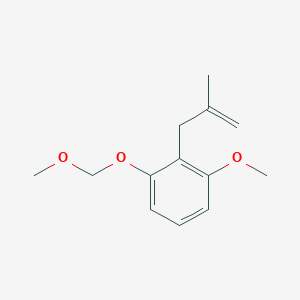
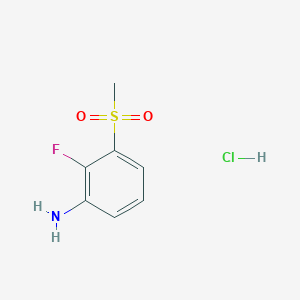
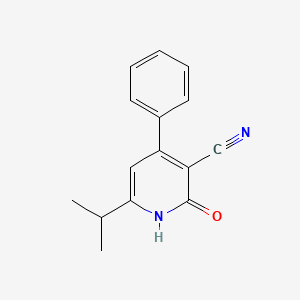
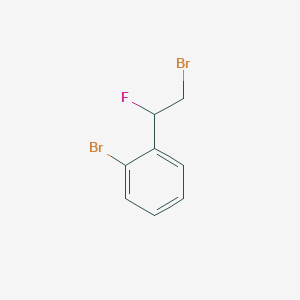

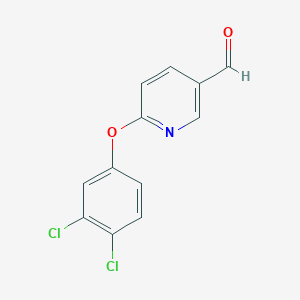
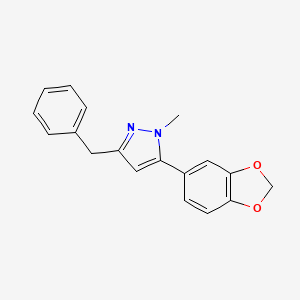
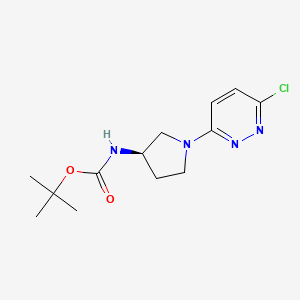


![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
